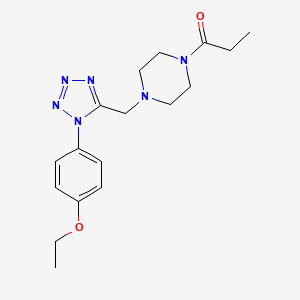![molecular formula C24H22N2O3S2 B2552114 N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941931-33-5](/img/structure/B2552114.png)
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide and related compounds involves C-C coupling methodology, utilizing Pd(0) and various aryl boronic pinacol ester/acids. This approach is effective for creating a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides with potential biological activities . Additionally, the use of 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic building blocks facilitates the formation of thiazolo[3,2-a]pyrimidinone derivatives, with the elimination of aniline/2-aminobenzothiazole as a by-product .
Molecular Structure Analysis
The molecular structure of N-(benzo[d]thiazol-2-yl)acetamide derivatives is confirmed through analytical and spectral studies, including single-crystal X-ray data . The photophysical properties of these compounds are influenced by the nature of the substituents on the benzothiazole moiety, with hydrogen bonding playing a significant role in the assembly of the molecules .
Chemical Reactions Analysis
The chemical reactivity of N-(benzo[d]thiazol-2-yl)acetamide derivatives is highlighted by their ability to form hydrogen-bonded dimers and interact with various biological targets. For instance, the formation of R22(8) molecular dimers is observed in N-(6-methylbenzo[d]thiazol-2-yl)acetamide through homo-intermolecular hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these acetamide derivatives are characterized by their biological activities. They exhibit moderate to good activities in antioxidant, haemolytic, antibacterial, and urease inhibition assays. Notably, these compounds show significant urease inhibitory activity, surpassing the standard used in the assays. The most active compound in this regard is N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide . The compounds' interactions with biological targets, such as enzymes, are further elucidated through molecular docking studies, which reveal the importance of hydrogen bonding for enzyme inhibition .
Case Studies
The case studies of these compounds' biological activities are diverse. For example, the synthesized N-benzyl substituted acetamide derivatives have been evaluated for Src kinase inhibitory and anticancer activities, with some showing promising results against various cancer cell lines . Additionally, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage have been developed as potent antibacterial agents, demonstrating broad-spectrum activity against tested microorganisms .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Arylidene Compounds Synthesis : A study describes the synthesis and characterization of a series of arylidene compounds derived from 2-iminothiazolidine -4-one, which includes a compound structurally related to N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl) acetamide. These compounds showed antimicrobial activity against both gram-positive and gram-negative bacteria (Azeez & Abdullah, 2019).
Antimicrobial Activity
- Antimicrobial and Quantum Calculations : Another study focused on the synthesis of novel sulphonamide derivatives, including compounds structurally related to the chemical , displaying significant antimicrobial activity. Computational calculations provided insights into their reactivity and potential applications (Fahim & Ismael, 2019).
Enzyme Inhibition
- Enzyme Inhibitory Potential : Research on new sulfonamides with benzodioxane and acetamide moieties, structurally similar to the queried compound, revealed substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase. This suggests potential therapeutic applications in related enzyme inhibition (Abbasi et al., 2019).
Antitumor Activity
- Antitumor Activity Evaluation : A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, similar in structure to the chemical , revealed considerable anticancer activity against several cancer cell lines. This points to the potential use of such compounds in cancer therapeutics (Yurttaş et al., 2015).
Photophysical Properties
- Hydrogen Bonding and Photophysical Properties : A study examined the hydrogen bonding and photophysical properties of N-(benzo[d]thiazol-2-yl)acetamides, demonstrating their potential in developing advanced materials with specific light-absorbing properties (Balijapalli et al., 2017).
Eigenschaften
IUPAC Name |
N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-8-13-21-22(14-17)30-24(25-21)26(16-19-6-4-3-5-7-19)23(27)15-18-9-11-20(12-10-18)31(2,28)29/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJXPTUYYPKTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2552031.png)
![5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2552033.png)
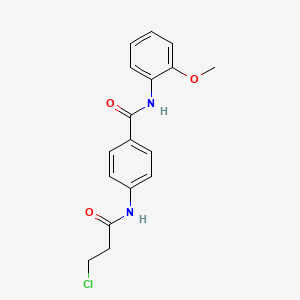
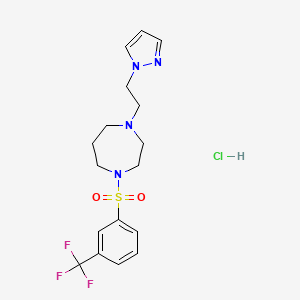
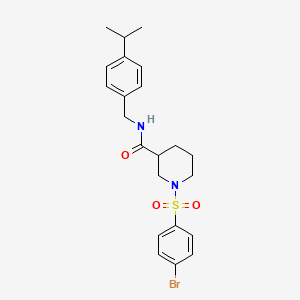
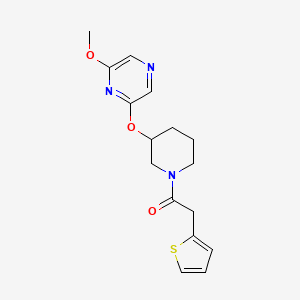
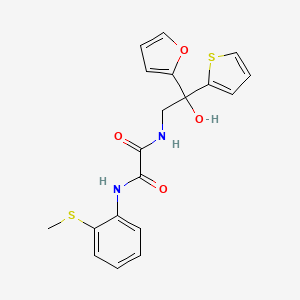
![2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2552041.png)
![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)
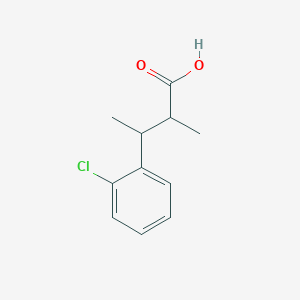
![(2Z)-2-[(3,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2552049.png)
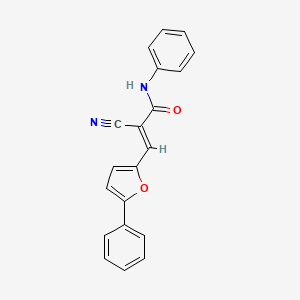
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2552053.png)
